molecular formula C16H31IO2 B1213388 16-Iodohexadecanoic acid CAS No. 2536-36-9

16-Iodohexadecanoic acid

Cat. No. B1213388
CAS RN: 2536-36-9
M. Wt: 382.32 g/mol
InChI Key: RNTWMPKPEATMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Iodohexadecanoic acid, also known as 16-Iodohexadecanoic acid, is a useful research compound. Its molecular formula is C16H31IO2 and its molecular weight is 382.32 g/mol. The purity is usually 95%.
The exact mass of the compound 16-Iodohexadecanoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 16-Iodohexadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-Iodohexadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

2536-36-9

Product Name

16-Iodohexadecanoic acid

Molecular Formula

C16H31IO2

Molecular Weight

382.32 g/mol

IUPAC Name

16-iodohexadecanoic acid

InChI

InChI=1S/C16H31IO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19)

InChI Key

RNTWMPKPEATMJA-UHFFFAOYSA-N

SMILES

C(CCCCCCCC(=O)O)CCCCCCCI

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCI

Other CAS RN

78774-43-3

synonyms

16-iodohexadecanoic acid
16-iodohexadecanoic acid, 123I-labeled

Origin of Product

United States

Synthesis routes and methods

Procedure details

16-Hexadecanolide (5.0 g, 0.02 mol) was added to a mixture of HI (30 g) and acetic acid (20 g). The mixture was heated to 100° C. overnight. After cooling it was poured into a cold sodium thiosulphate solution (150 mL, 10%) and extracted using CH2Cl2. The combined organic extracts were dried (MgSO4) and evaporated to give a white solid. The crude product was recrystallised from diethyl ether. Yield: 4.8 g (64%)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

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